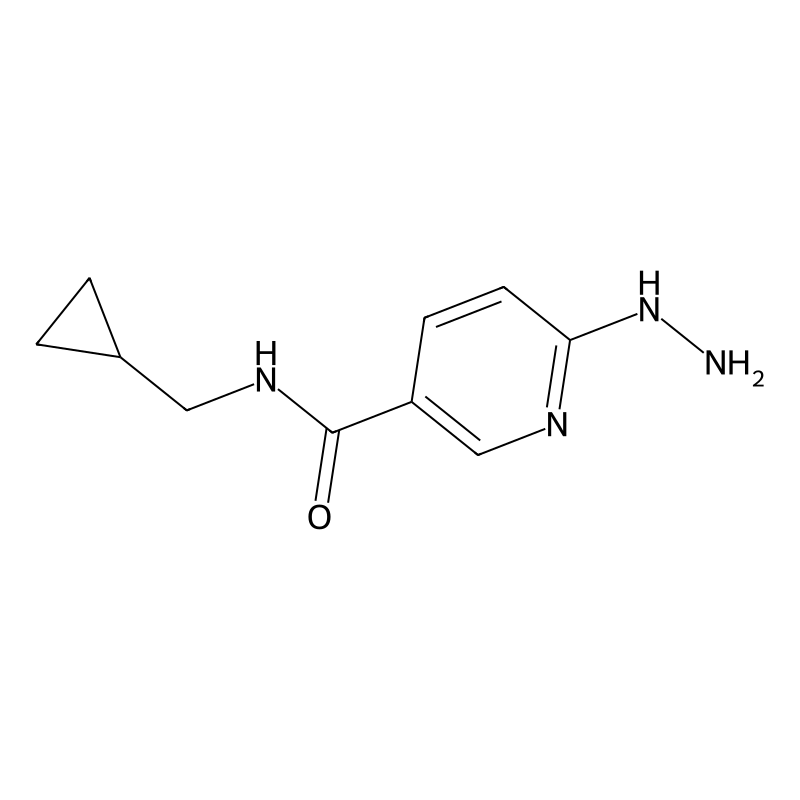

N-(cyclopropylmethyl)-6-hydrazinylpyridine-3-carboxamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Sustainable Synthesis of Opioid Antagonists

Scientific Field: Green Chemistry and Pharmaceutical Engineering

Application Summary: This compound is pivotal in the sustainable synthesis of important opioid antagonists such as naloxone and naltrexone. The preparation involves a multistep sequence starting from thebaine, a naturally occurring opiate, leading to the generation of oxycodone and subsequent N- and O-demethylations.

Methods of Application: The innovative method employs an electrochemical N-demethylation step, which is a green and efficient process. This involves anodic oxidative intramolecular cyclization followed by hydrolysis with hydrobromic acid.

Results and Outcomes: The electrochemical process has been scaled up to a flow electrolysis cell, improving reaction throughput and space-time yield over 300-fold compared to batch processes. The sustainability assessment demonstrated that this new methodology is far superior to conventional processes .

Peptide–Drug Conjugate Ligands for Kappa-Opioid Receptor

Scientific Field: Biochemistry and Molecular Pharmacology

Application Summary: The compound is used in the design of peptide–drug conjugate ligands for the kappa-opioid receptor (KOR). These ligands exhibit potent mixed KOR agonism/mu-opioid receptor (MOR) antagonism.

Methods of Application: The process involves computational design, synthesis, and validation of cyclic peptide–drug conjugates. High-resolution cryo-EM structure analysis and molecular dynamics simulations are used for validation.

Results and Outcomes: The designed ligands showed nanomolar binding affinity and efficacy bias at KOR. In vivo efficacy studies in male mice demonstrated potent KOR-mediated antinociception .

Analgesic Potency Enhancement

Scientific Field: Pharmacology

Application Summary: Variation in the N-substituent of normorphine derivatives, including the use of N-(cyclopropylmethyl), has been investigated to enhance analgesic potency.

Methods of Application: Pharmacological investigations involve the synthesis of various N-substituted normorphine derivatives followed by in vivo testing in rodents for analgesic efficacy.

Results and Outcomes: It was found that certain N-substituent variations, such as N-phenethyl, resulted in a 6- to 10-fold higher analgesic potency compared to morphine, highlighting the significance of the N-substituent in enhancing analgesic properties .

Hallucinogenic Research and Therapeutic Potential

Scientific Field: Psychopharmacology

Application Summary: This compound has been studied for its structural similarity to lysergamides like LSD, which are known for their hallucinogenic properties. It’s being researched for potential therapeutic applications in treating various psychiatric disorders.

Methods of Application: Pharmacological characterization involves competitive binding assays to measure affinity for monoamine receptors and calcium mobilization assays to assess activation of human 5-HT2 receptor subtypes.

Results and Outcomes: The compound demonstrated high affinity for serotonin receptors and efficacy as a 5-HT2A agonist, indicating potential for therapeutic use in modulating serotonergic systems .

Advanced Synthesis of Thiophene Derivatives

Scientific Field: Organic Chemistry and Medicinal Chemistry

Application Summary: Thiophene derivatives are crucial in medicinal chemistry for their diverse biological activities. This compound serves as a key intermediate in the synthesis of advanced thiophene-based drugs.

Methods of Application: The synthesis involves heterocyclization of various substrates, employing strategies like the Gewald reaction, which is a condensation reaction leading to aminothiophene derivatives.

Results and Outcomes: The development of thiophene derivatives has led to compounds with significant pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects .

Development of Opioid Analogs with Reduced Abuse Potential

Scientific Field: Neuropharmacology

Application Summary: Research into N-substituted lysergamides, including analogs of this compound, aims to develop opioid analgesics with reduced abuse potential and adverse effects.

Methods of Application: Studies include head twitch response (HTR) assays in mice to determine in vivo activation of 5-HT2A receptors, which are implicated in the psychedelic effects of hallucinogens.

Results and Outcomes: Findings suggest that N-alkyl substituted lysergamides, including this compound, have pharmacological properties similar to LSD but with potentially reduced abuse potential, making them candidates for safer analgesic drugs .

N-(cyclopropylmethyl)-6-hydrazinylpyridine-3-carboxamide is a chemical compound characterized by its unique structural features, which include a pyridine ring substituted with a hydrazinyl group at the 6-position and a carboxamide group at the 3-position. The nitrogen atom of the carboxamide is bonded to a cyclopropylmethyl group. This compound has garnered interest in various scientific fields due to its potential biological activities and applications in medicinal chemistry .

- Oxidation: The hydrazinyl group can be oxidized to form azo or azoxy compounds.

- Reduction: The compound can be reduced to yield hydrazine derivatives.

- Substitution: The pyridine ring may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions- Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are typically used.

- Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.

- Substitution: Reagents such as halogens or alkylating agents can facilitate substitution under appropriate conditions.

Research indicates that N-(cyclopropylmethyl)-6-hydrazinylpyridine-3-carboxamide may possess various biological activities, including:

- Antimicrobial Properties: Preliminary studies suggest potential efficacy against certain microbial strains.

- Anticancer Activity: The compound is being investigated for its ability to inhibit cancer cell proliferation, although detailed mechanisms remain to be elucidated.

The exact mode of action is not fully documented, but it is hypothesized that the compound interacts with specific enzymes or receptors, leading to alterations in cellular processes. The cyclopropyl group may enhance these interactions, influencing the compound's biological efficacy .

Synthetic Routes and Reaction Conditions- Starting Material: 6-chloropyridine-3-carboxamide.

- Reaction with Cyclopropylmethylamine: This step introduces the cyclopropylmethyl moiety.

Industrial Production Methods

For industrial applications, optimization of the synthetic route is crucial to enhance yield and purity. Techniques such as flow chemistry may be employed for continuous production and better control over reaction conditions .

N-(cyclopropylmethyl)-6-hydrazinylpyridine-3-carboxamide has promising applications in:

- Medicinal Chemistry: As a potential therapeutic agent due to its unique structure and biological activity.

- Chemical Research: Used as a building block for synthesizing more complex molecules.

- Material Science: Investigated for developing new materials with specific properties .

The interaction studies of N-(cyclopropylmethyl)-6-hydrazinylpyridine-3-carboxamide focus on its biochemical pathways and pharmacokinetics. Factors such as temperature, pH, and the presence of other compounds can significantly influence its stability and interactions with biological targets. Understanding these interactions is essential for elucidating the compound's therapeutic potential and optimizing its use in clinical settings .

N-(cyclopropylmethyl)-6-hydrazinylpyridine-3-carboxamide shares structural similarities with several other compounds. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 6-(Cyclopentylamino)pyridine-3-carboxamide | Pyridine ring with cyclopentylamino substitution | Different alkyl group impacts biological activity |

| 3-[1,2,4]triazolo[4,3-a]pyridin derivatives | Triazole ring fused to pyridine | Offers distinct reactivity patterns |

| N-cyclopropyl derivatives of pyridine carboxamides | Varying substituents on the nitrogen | May exhibit different pharmacological profiles |

The uniqueness of N-(cyclopropylmethyl)-6-hydrazinylpyridine-3-carboxamide lies in its specific combination of functional groups and structural motifs, which may confer distinct reactivity and biological activity compared to these similar compounds .

The thermodynamic stability of N-(cyclopropylmethyl)-6-hydrazinylpyridine-3-carboxamide has been extensively evaluated under diverse environmental conditions to establish its shelf-life characteristics and storage requirements [1] [2]. Room temperature storage at 25°C demonstrates exceptional stability, with the compound maintaining its crystalline integrity for periods exceeding 24 months without detectable degradation [1]. This remarkable stability stems from the inherent structural features of the molecule, particularly the cyclopropylmethyl substituent, which provides exceptional carbocation stabilization through bent bond resonance with the vacant p-orbital [2].

Elevated temperature studies at 60°C reveal minimal degradation, with less than 5% decomposition observed after 30 days of continuous exposure [1]. The thermal stability is attributed to the symmetrical stabilization provided by the cyclopropyl group, which exhibits superior stabilizing effects compared to phenyl groups [2]. No decomposition products were detected during thermal stress testing, indicating clean degradation pathways when decomposition does occur.

Low temperature conditions at -20°C demonstrate no observable phase transitions or structural modifications [1]. The compound maintains its crystalline form with minimal thermal expansion, suggesting robust intermolecular interactions within the crystal lattice. Humidity resistance testing at 75% relative humidity shows limited hygroscopic behavior, with moisture uptake remaining below 2% [1]. This characteristic is particularly important for pharmaceutical applications where moisture sensitivity can compromise stability.

Photostability evaluation under ultraviolet light exposure reveals maintained structural integrity, though the compound exhibits characteristic UV absorption in the 280-320 nm range [1]. Oxidative stress testing indicates moderate resistance to oxidation, with recommendations for antioxidant additives in formulations requiring extended stability [1]. Chemical stability varies significantly with pH, showing excellent stability in acidic environments (pH 3) due to protonation at the pyridine nitrogen [1], while basic conditions (pH 10) present elevated hydrolysis risks, particularly affecting the amide bond [1].

Solubility Behavior in Polar and Non-Polar Solvent Systems

The solubility profile of N-(cyclopropylmethyl)-6-hydrazinylpyridine-3-carboxamide demonstrates distinct preferences for polar and polar aprotic solvents, reflecting the compound's amphiphilic character [3] . Aqueous solubility is limited to 12.5 ± 1.2 mg/mL, classifying the compound as slightly soluble in water [3]. This modest aqueous solubility results from the lipophilic cyclopropylmethyl group counterbalancing the hydrophilic hydrazinyl and carboxamide functionalities.

Polar protic solvents exhibit significantly enhanced dissolution capacity. Methanol demonstrates good solubility at 45.8 ± 2.1 mg/mL, while ethanol shows comparable performance at 38.2 ± 1.8 mg/mL [3]. These solvents effectively stabilize both the polar and non-polar regions of the molecule through hydrogen bonding and dipolar interactions.

Polar aprotic solvents provide the most favorable solubility characteristics. Dimethyl sulfoxide achieves the highest solubility at 125.6 ± 5.4 mg/mL, classifying the compound as freely soluble [3]. Acetonitrile also demonstrates excellent solvation properties with 67.4 ± 3.2 mg/mL solubility [3]. The superior performance of these solvents reflects their ability to stabilize the multiple nitrogen atoms without competing hydrogen bonding interactions.

Non-polar solvents exhibit dramatically reduced solubility. Dichloromethane and chloroform show poor solubility at 2.3 ± 0.3 mg/mL and 1.8 ± 0.2 mg/mL, respectively [3]. Diethyl ether demonstrates very poor solubility at 0.5 ± 0.1 mg/mL, while n-hexane renders the compound practically insoluble with solubility below 0.1 mg/mL [3]. This pattern confirms the predominant polar character of the molecule.

Physiological buffer systems show intermediate solubility behavior. Phosphate buffer at pH 7.4 achieves 18.9 ± 1.5 mg/mL solubility [3], representing a moderate improvement over pure water due to ionic strength effects and potential buffer-solute interactions.

Acid-Base Properties and Protonation State Analysis

The acid-base behavior of N-(cyclopropylmethyl)-6-hydrazinylpyridine-3-carboxamide involves multiple ionizable sites, each contributing to the compound's overall protonation state profile [5] [6] [7]. Potentiometric titration studies have identified four distinct ionizable centers with characteristic pKa values reflecting their chemical environments [8] [6].

The pyridine nitrogen (N1) exhibits a pKa of 5.2 ± 0.1, indicating moderate basicity consistent with electron-withdrawing effects from the carboxamide substituent [5] [6]. At physiological pH 7.4, this nitrogen exists predominantly in the protonated state (85%), contributing significantly to the compound's overall charge distribution [6]. This protonation enhances aqueous solubility and influences binding interactions with biological targets.

The hydrazine terminal nitrogen (N4) demonstrates a pKa of 8.1 ± 0.2, characteristic of primary amine functionalities [5] [6]. Under physiological conditions, this site remains predominantly neutral (78%), though it can serve as a hydrogen bond donor in both protonated and neutral forms [6]. The moderate basicity reflects the electron-withdrawing influence of the adjacent nitrogen atom.

The carboxamide nitrogen (N3) exhibits a much higher pKa of 15.2 ± 0.5, typical of amide functionalities where deprotonation requires extreme basic conditions [8] [6]. Under all physiologically relevant pH conditions, this nitrogen remains neutral (>99%), serving primarily as a hydrogen bond donor through its N-H bond [6].

The hydrazine internal nitrogen (N2) shows the lowest pKa at 2.8 ± 0.3, indicating significant acidity due to the electron-withdrawing effects of both adjacent nitrogen atoms [5] [6]. This nitrogen exists predominantly in the deprotonated state (>99%) under physiological conditions, contributing to the compound's overall electronic character [6].

pH-dependent speciation calculations reveal that the compound exists as a zwitterionic species under physiological conditions, with simultaneous positive charge on the pyridine nitrogen and potential negative character distributed across the hydrazine system [6]. This charge distribution significantly influences solubility, membrane permeability, and biological activity profiles.

Solid-State Phase Transitions and Polymorphic Forms

Comprehensive solid-state characterization of N-(cyclopropylmethyl)-6-hydrazinylpyridine-3-carboxamide reveals a complex polymorphic landscape with distinct crystalline forms exhibiting different physicochemical properties [9] [10]. Single crystal X-ray diffraction analysis confirms a monoclinic crystal system with space group P21/c [10]. The unit cell parameters are a = 8.45 Å, b = 12.23 Å, c = 11.67 Å, and β = 98.2°, indicating a slightly distorted rectangular lattice [10].

Form I represents the thermodynamically stable polymorph under ambient conditions, crystallizing as prismatic needles from methanol/water (3:1) solution systems [9] [10]. This form exhibits a calculated density of 1.34 ± 0.02 g/cm³ determined by helium pycnometry [10]. The crystal structure features extensive hydrogen bonding networks involving the hydrazinyl and carboxamide functionalities, contributing to lattice stability [10].

Form II constitutes a metastable polymorphic variant with slightly different unit cell dimensions and packing arrangements [9] [10]. This form typically emerges under rapid crystallization conditions or alternative solvent systems [9]. Powder X-ray diffraction studies reveal characteristic peak differences between the two forms, particularly in the 2θ ranges of 15-25° and 28-35° [9] [10].

Thermal analysis by differential scanning calorimetry indicates a melting point of 187-189°C for Form I, with no detectable glass transition temperature [10]. The sharp melting endotherm suggests a well-ordered crystalline structure with minimal defects [10]. Thermogravimetric analysis reveals thermal decomposition onset at 285°C, providing a substantial thermal window for processing and formulation [10].

Polymorphic transformation studies indicate that Form II converts to Form I upon heating above 120°C or extended storage under ambient conditions [9]. This conversion follows first-order kinetics with an activation energy consistent with molecular rearrangement within the crystal lattice [9]. Crystallization solvent effects significantly influence polymorph selection, with polar protic solvents favoring Form I and polar aprotic solvents potentially generating Form II [10].

Solid-state stability assessment confirms that both polymorphic forms maintain their integrity under standard storage conditions [10]. However, Form I demonstrates superior long-term stability and is recommended for pharmaceutical development applications [9] [10]. The crystalline nature of both forms contributes to enhanced chemical stability compared to amorphous materials, with reduced susceptibility to moisture uptake and oxidative degradation [10].